molecular formula C14H26N2O3 B11754300 tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11754300
M. Wt: 270.37 g/mol
InChI Key: NUFMZFPABBNGAO-RRKGBCIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired compound under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-10-14(11(15)9-18-10)5-7-16(8-6-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3/t10?,11-/m1/s1

InChI Key

NUFMZFPABBNGAO-RRKGBCIJSA-N

Isomeric SMILES

CC1C2(CCN(CC2)C(=O)OC(C)(C)C)[C@@H](CO1)N

Canonical SMILES

CC1C2(CCN(CC2)C(=O)OC(C)(C)C)C(CO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.